

# Application Notes and Protocols for LC-MS/MS Analysis of Infigratinib

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Infigratinib is a fibroblast growth factor receptor (FGFR) kinase inhibitor used in the treatment of certain types of cancer, such as cholangiocarcinoma. Accurate and precise quantification of infigratinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the analysis of infigratinib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

### Signaling Pathway of Infigratinib

Infigratinib functions by inhibiting the FGFR signaling pathway, which, when dysregulated, can lead to tumor cell proliferation, survival, and migration. The diagram below illustrates the mechanism of action of infigratinib.



# Tumor Cell Fibroblast Growth Factor (FGF) Binds to Inhibits Fibroblast Growth Factor Receptor (FGFR) Autophosphorylation Phosphorylation Activates Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Promotes Cell Proliferation, Survival, and Angiogenesis

Infigratinib Mechanism of Action

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Caption: Infigratinib inhibits FGFR autophosphorylation and downstream signaling.

## **Experimental Protocols**

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of infigratinib.



### **Sample Preparation**

The choice of sample preparation method depends on the matrix and the desired level of cleanliness. Both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been successfully employed.

Protocol 1: Liquid-Liquid Extraction (LLE)[1]

- To 200 μL of plasma sample, add 25 μL of internal standard (IS) working solution (e.g., Dasatinib).
- Add 2.5 mL of ethyl acetate as the extraction solvent.
- Vortex mix for 10 minutes at 500 rpm.
- Centrifuge at 5,000 rpm for 5 minutes at 5°C.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
- Reconstitute the residue in 250 μL of the mobile phase.
- Vortex for 1 minute and inject 5 μL into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

- To 50 μL of plasma sample, add 250 μL of ice-cold methanol or acetonitrile containing the internal standard.
- Vortex mix for 10 minutes to precipitate proteins.
- Centrifuge at 13,000 g for 10 minutes at 4°C.
- Transfer 150 μL of the supernatant to a clean autosampler vial.
- Inject an aliquot (e.g., 3-5 μL) into the LC-MS/MS system.

### **Liquid Chromatography**



The following are examples of chromatographic conditions that can be adapted based on the available instrumentation and column.

Table 1: Chromatographic Conditions

Parameter	Condition A	Condition B	Condition C
Column	Orosil C18 (150 x 4.6 mm, 3 μm)[2]	Phenomenex SB-C18 (250 x 4.6 mm, 5 μm) [1]	ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water	0.1% v/v Formic Acid in Water[1]	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile[1]	Acetonitrile
Gradient/Isocratic	Isocratic	Isocratic[1]	Gradient
Composition	80:20 (B:A)	80:20 (B:A)[1]	0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B)
Flow Rate	0.8 mL/min[2]	0.9 mL/min[1]	0.3 mL/min
Column Temperature	40°C	40°C	40°C
Injection Volume	5 μL	5 μL	3 μL
Run Time	~7 minutes	6.5 minutes[1]	2.0 minutes

### **Mass Spectrometry**

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters



Parameter	Infigratinib	Internal Standard (Dasatinib)	Internal Standard (Imatinib)
Precursor Ion (m/z)	561.21 or 560.19	488.16	494.5
Product Ion (m/z)	297.18 or 189.13	140.02	394.5
Ionization Mode	ESI Positive	ESI Positive	ESI Positive
Collision Energy (eV)	Instrument dependent, typically 20-40 eV	Instrument dependent, typically 25-35 eV	Instrument dependent, typically 20-30 eV
Cone Voltage (V)	Instrument dependent, typically 20-40 V	Instrument dependent, typically 30-50 V	Instrument dependent, typically 25-45 V
Capillary Voltage (kV)	~2.0 - 3.5	~2.0 - 3.5	~2.0 - 3.5
Desolvation Temperature (°C)	~350 - 500	~350 - 500	~350 - 500

### **Data Presentation and Method Validation**

A summary of typical quantitative data and validation parameters from published methods is presented below.

Table 3: Quantitative Data and Validation Summary

Parameter	Result
Linearity Range	1 - 1640 ng/mL[2]
Correlation Coefficient (r²)	> 0.99[1]
Precision (%CV)	< 15%
Accuracy (% Bias)	85 - 115%
Mean Recovery	96.36% - 98.14%[2]
Lower Limit of Quantification (LLOQ)	1 ng/mL[2]



### **Experimental Workflow**

The following diagram outlines the general workflow for the LC-MS/MS analysis of infigratinib in biological samples.

Infigratinib LC-MS/MS Analysis Workflow Sample Receipt (e.g., Plasma) Sample Preparation (LLE or PPT) Chromatographic Separation (LC) Mass Spectrometric Detection (MS/MS) **Data Acquisition** Data Processing and Quantification **Report Generation** 



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Caption: General workflow for infigratinib analysis.

### **Key Instrument Parameters Relationship**

The interplay of various instrument parameters is critical for achieving optimal sensitivity and selectivity.

Liquid Chromatography

Column (Stationary Phase)	(Composition, pH)	Flow Rate						
Retention Time & Peak Shape								
Analyte Introduction		Q2 (Collision Energy)	Q3 (Product Ion Selection)					
Signal Intensity & Selectivity	Selectivity	Q3 (Product Ion Selection)	Q4 (Product Ion Selection)	Q5 (Product Ion Selection)	Q6 (Product Ion Selection)	Q7 (Product Ion Selection)	Q8 (Product Ion Selection)	Q9 (Product Ion Selection)

Key LC-MS/MS Instrument Parameter Relationships

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Caption: Interrelationship of key LC-MS/MS parameters.



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### References

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